molecular formula C7H9BN2O3 B572283 (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid CAS No. 1217340-94-7

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Cat. No.: B572283
CAS No.: 1217340-94-7
M. Wt: 179.97
InChI Key: MWDGTPAHKOWCSY-UHFFFAOYSA-N
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Description

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group at the 6-position.

Safety and Hazards

The safety information for “(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to handle this compound with care, following all safety precautions.

Mechanism of Action

Target of Action

The primary target of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the palladium (II) complexes . These complexes play a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various applications in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors. The compound is generally environmentally benign , and its reactivity can be tailored for application under specific SM coupling conditions . It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.

Preparation Methods

The synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid typically involves the use of boronic esters as intermediates. One common method is the hydroboration of alkenes or alkynes, which involves the addition of a B–H bond over an unsaturated bond to form the corresponding alkyl or alkenylborane . This intermediate can then be converted to the desired boronic acid through oxidation or other functional group transformations. Industrial production methods often employ similar strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is known to undergo several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon–carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The methylcarbamoyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.

    Biology: The compound’s ability to form stable complexes with diols makes it useful in the study of carbohydrate interactions and enzyme inhibition.

    Medicine: Its potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is employed in the synthesis of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid can be compared to other boronic acid derivatives, such as:

    6-Methoxy-3-pyridinylboronic acid: This compound has a methoxy group instead of a methylcarbamoyl group, which can affect its reactivity and binding properties.

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This derivative contains a piperazine ring, which can introduce additional functionalization possibilities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[6-(methylcarbamoyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDGTPAHKOWCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855763
Record name [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217340-94-7
Record name [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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